molecular formula C7H7N5OS B13205253 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol

Katalognummer: B13205253
Molekulargewicht: 209.23 g/mol
InChI-Schlüssel: YRLXDOGSJXUMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains both triazine and oxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and can include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-thiol include other heterocyclic compounds with triazine and oxazole rings. Examples include:

  • 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine-2-ol

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines both triazine and oxazole rings. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C7H7N5OS

Molekulargewicht

209.23 g/mol

IUPAC-Name

2-amino-6-(4-methyl-1,3-oxazol-5-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H7N5OS/c1-3-4(13-2-9-3)5-10-6(8)12-7(14)11-5/h2H,1H3,(H3,8,10,11,12,14)

InChI-Schlüssel

YRLXDOGSJXUMPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC=N1)C2=NC(=S)N=C(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.